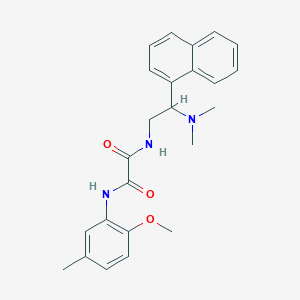
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H27N3O3, with a molecular weight of approximately 405.5 g/mol. The structure incorporates a dimethylamino group, a naphthalene moiety, and an oxalamide group, which may contribute to its lipophilicity and ability to permeate cell membranes effectively.
Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O3 |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 941871-74-5 |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake, while the naphthalene ring can engage in π-π stacking interactions with nucleic acids or proteins, potentially influencing their function.
Anticancer Potential
Studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit specific pathways involved in cell proliferation and survival has been investigated. The mechanism may involve the modulation of signaling pathways such as apoptosis and cell cycle regulation.
Drug Delivery Systems
Due to its fluorescent properties associated with the naphthalene moiety, this compound has been explored for use in drug delivery systems. Its structural characteristics allow it to serve as a carrier for therapeutic agents, enhancing their bioavailability and targeting capabilities.
Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results showed significant cytotoxic effects, particularly in breast cancer cells, with an IC50 value indicating effective dose-response behavior.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanistic insights into how this compound affects cellular processes. Utilizing biochemical assays, it was found that the compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival. This inhibition leads to increased levels of reactive oxygen species (ROS), promoting apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-12-13-22(30-4)20(14-16)26-24(29)23(28)25-15-21(27(2)3)19-11-7-9-17-8-5-6-10-18(17)19/h5-14,21H,15H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGKORUJYGJDOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













